

# structure-activity relationship of 3-(1H-pyrazol-5-yl)benzoic acid analogs

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## Compound of Interest

Compound Name: 3-(1H-pyrazol-5-yl)benzoic acid

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## A Comparative Guide to the Structure-Activity Relationship of 3-(1H-Pyrazol-5-yl)benzoic Acid Analogs

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **3-(1H-pyrazol-5-yl)benzoic acid** analogs, focusing on their efficacy as meprin inhibitors, antibacterial agents, and urate transporter 1 (URAT-1) inhibitors. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

## Meprin Inhibition

Meprins are metalloproteases implicated in various physiological and pathological processes, including inflammation, fibrosis, and cancer.<sup>[1][2]</sup> The **3-(1H-pyrazol-5-yl)benzoic acid** scaffold has been explored for its potential to inhibit meprin  $\alpha$  and meprin  $\beta$ .

## Structure-Activity Relationship of Meprin Inhibitors

The inhibitory activity of these analogs is significantly influenced by the substituents on the pyrazole and phenyl rings. Based on docking studies, the aryl moieties of the pyrazole scaffold are believed to interact with the S1 and S1' pockets of meprin  $\alpha$  and  $\beta$ .<sup>[3]</sup>

A series of 3,5-disubstituted pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against meprin  $\alpha$  and meprin  $\beta$ . The general structure of the evaluated

compounds consists of a central pyrazole ring with substitutions at the 3, 4, and 5 positions. The following table summarizes the structure-activity relationship of key analogs.

Table 1: Inhibitory Activity of **3-(1H-Pyrazol-5-yl)benzoic Acid** Analogs against Meprin  $\alpha$  and Meprin  $\beta$

Compound ID	R1	R2	R3	Meprin $\alpha$ Ki (nM)	Meprin $\beta$ Ki (nM)	Selectivity ( $\beta/\alpha$ )
14j	H	-CH2-C(=O)NHOH	3-carboxyphenyl	13	1100	84.6
14k	H	-CH2-C(=O)NHOH	4-carboxyphenyl	21	1400	66.7
16a	4-hydroxyphenyl	-CH2-C(=O)NHOH	4-hydroxyphenyl	4.3	250	58.1
16b	3-carboxyphenyl	-CH2-C(=O)NHOH	Phenyl	13	1100	84.6
16c	4-carboxyphenyl	-CH2-C(=O)NHOH	Phenyl	21	1400	66.7

Data synthesized from multiple sources, including[3].

#### Key SAR Observations for Meprin Inhibition:

- **Hydroxamic Acid Moiety:** The presence of a hydroxamic acid group at the R2 position is crucial for potent inhibitory activity, as it acts as a zinc-chelating group within the active site of the metalloprotease.[1]
- **Phenyl Ring Substitution:** The position of the carboxyl group on the phenyl ring at R3 influences both potency and selectivity. Placing the carboxyl group at the 3-position (meta) or

4-position (para) results in potent meprin  $\alpha$  inhibition.[3]

- Disubstitution on Phenyl Rings: The introduction of a second substituent on the phenyl rings can impact inhibitory activities against both meprin  $\alpha$  and  $\beta$ . For instance, the presence of two electron-rich moieties can lead to potent inhibition.[3]

## Experimental Protocol: Meprin Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against meprin  $\alpha$  and meprin  $\beta$ . [4][5]

### Materials:

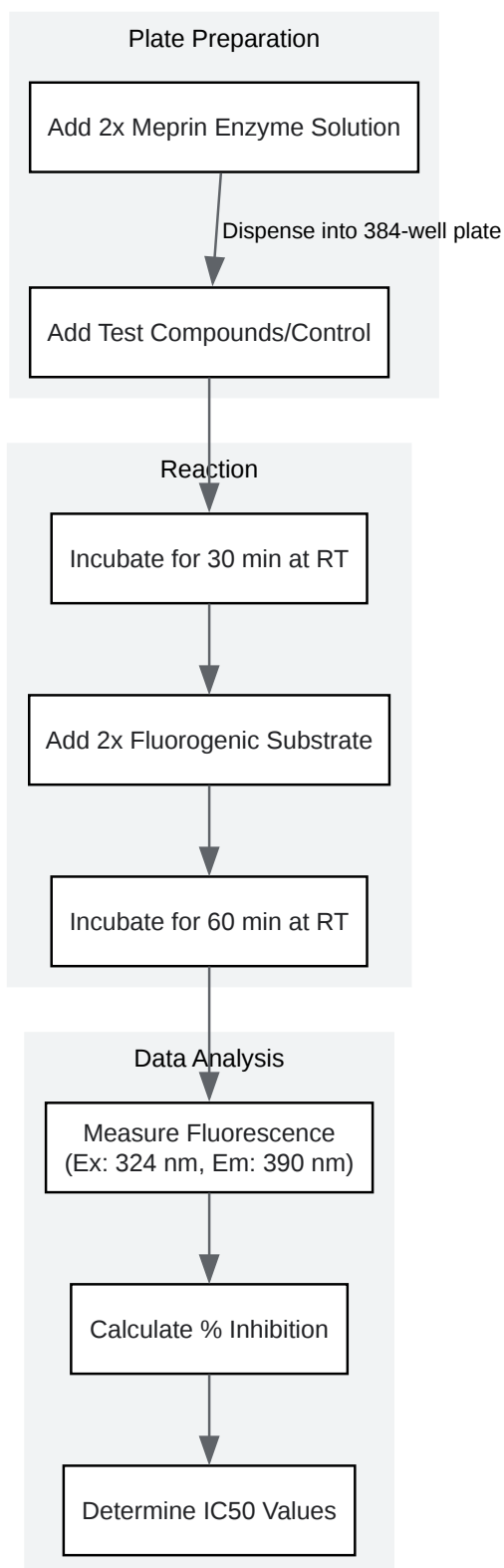
- Recombinant human meprin  $\alpha$  and meprin  $\beta$
- Assay buffer: 50 mM HEPES, 0.01% Brij-35, pH 7.5
- Fluorogenic substrates: Mca-YVADAPK-K(Dnp) for meprin  $\alpha$  and Mca-EDEDED-K(Dnp) for meprin  $\beta$
- Test compounds dissolved in DMSO
- 384-well solid bottom black plates
- Microplate reader with fluorescence detection capabilities

### Procedure:

- Add 5  $\mu$ L of 2x enzyme solution (final concentrations of 2.6 nM for meprin  $\alpha$  and 0.1 nM for meprin  $\beta$ ) in assay buffer to the wells of the 384-well plate.
- Add 75 nL of test compounds at various concentrations or a control inhibitor (e.g., actinonin) to the corresponding wells.
- Incubate the plate at room temperature for 30 minutes.
- Initiate the reaction by adding 5  $\mu$ L of 2x substrate solution (final concentration of 20  $\mu$ M).
- Incubate the reaction at room temperature for 1 hour.

- Measure the fluorescence intensity using a microplate reader ( $\lambda_{\text{excitation}} = 324 \text{ nm}$ ,  $\lambda_{\text{emission}} = 390 \text{ nm}$ ).
- Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> values by plotting the percent inhibition against the logarithm of the compound concentration.

## Meprin Inhibition Assay Workflow



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Caption: Workflow for the meprin inhibition assay.

## Antibacterial Activity

Several novel pyrazole derivatives have been synthesized and identified as potent antibacterial agents, particularly against Gram-positive bacteria.[6] The mechanism of action for some of these compounds involves the permeabilization of the bacterial cell membrane.[7]

## Structure-Activity Relationship of Antibacterial Analogs

The antibacterial potency of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives has been evaluated against various Gram-positive bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole-Benzoic Acid Analogs against *S. aureus*

Compound ID	R Group on Aniline	<i>S. aureus</i> ATCC 29213 MIC (µg/mL)	<i>S. aureus</i> (MRSA) USA300 MIC (µg/mL)
1	3-F	50	50
2	3-Cl	12.5	12.5
3	3-Br	12.5	12.5
4	3-CF <sub>3</sub>	12.5	12.5
6	3-Cl, 4-CH <sub>3</sub>	3.12	6.25
7	3-Br, 4-CH <sub>3</sub>	3.12	6.25

Data sourced from[8].

### Key SAR Observations for Antibacterial Activity:

- **Halogen Substitution:** The presence and nature of halogen substituents on the aniline moiety significantly affect antibacterial activity. Chloro and bromo derivatives generally exhibit better activity than fluoro derivatives.[8]
- **Lipophilicity:** Lipophilic substituents on the aniline moiety tend to improve the antibacterial activity.[6]

- Disubstitution: Disubstituted aniline derivatives, such as those with both a halogen and a methyl group, can be potent growth inhibitors of *S. aureus* strains.[8]

## Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of antibacterial compounds.[9][10][11]

### Materials:

- Bacterial strains (e.g., *S. aureus* ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Test compounds dissolved in DMSO
- Sterile 96-well microtiter plates
- 0.5 McFarland turbidity standard
- Spectrophotometer

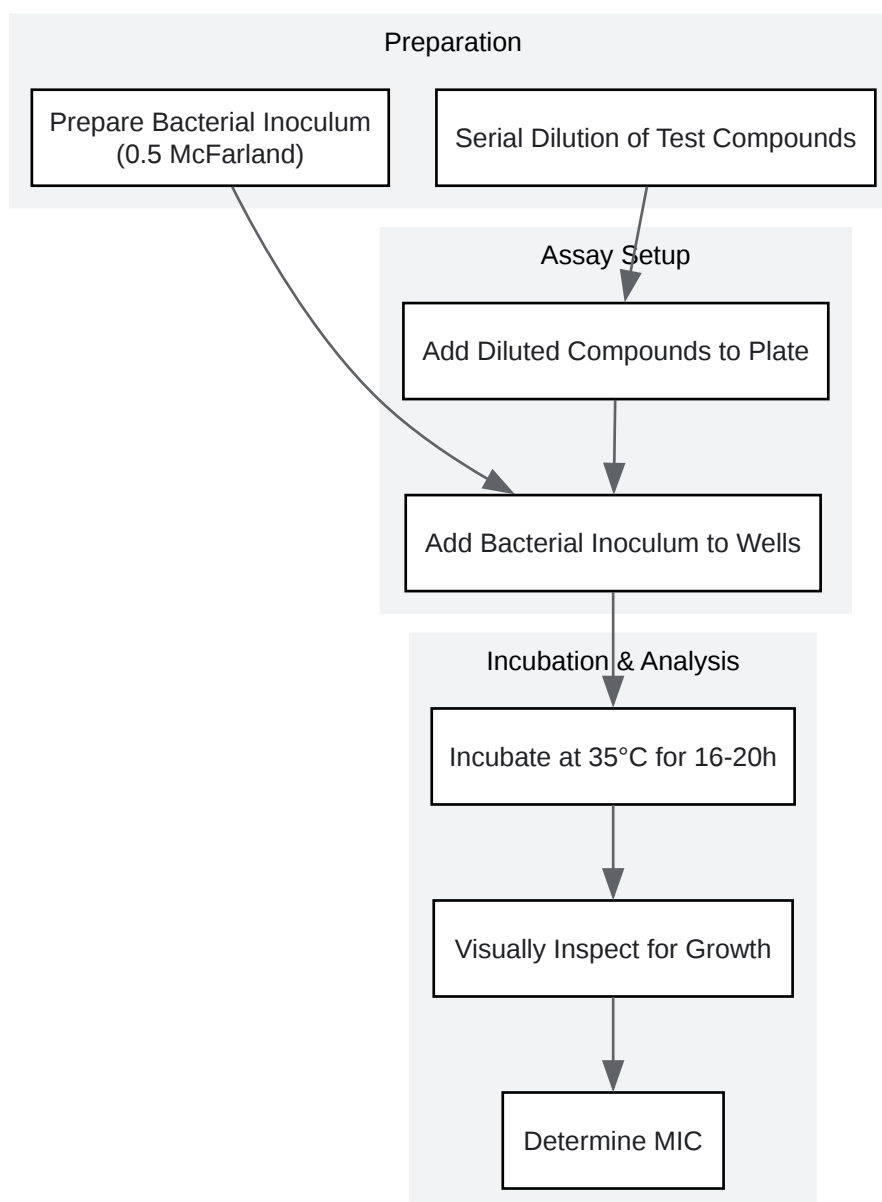
### Procedure:

- Inoculum Preparation:
  - From a fresh culture, suspend several bacterial colonies in sterile broth.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
  - Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of  $5 \times 10^5$  CFU/mL in the test wells.
- Compound Dilution:

- Prepare a two-fold serial dilution of the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 50  $\mu$ L.
- Inoculation:
  - Add 50  $\mu$ L of the diluted bacterial inoculum to each well, bringing the final volume to 100  $\mu$ L.
  - Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
- Incubation:
  - Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Reading Results:
  - The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

## MIC Assay Workflow





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Caption: Workflow for the broth microdilution MIC assay.

## Urate Transporter 1 (URAT-1) Inhibition

URAT-1 is a key transporter in the kidney responsible for urate reabsorption.[12] Inhibition of URAT-1 is a therapeutic strategy for hyperuricemia and gout.[12] Pyrazole-containing benzoic acid derivatives have been investigated as URAT-1 inhibitors.

## Structure-Activity Relationship of URAT-1 Inhibitors

A series of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids have been synthesized and evaluated for their URAT-1 inhibitory activity.

Table 3: URAT-1 Inhibitory Activity of Pyrazole-Benzoic Acid Analogs

Compound ID	R Group on Benzoic Acid	URAT-1 IC50 (μM)
18	H	3.36
T29 (Indole core)	H	>10

Data sourced from[\[13\]](#).

Key SAR Observations for URAT-1 Inhibition:

- Bioisosteric Replacement: Replacing an indole core with a pyrazole moiety can lead to a significant increase in URAT-1 inhibitory potency.[\[13\]](#)
- Carboxamido Linker: The 3-carboxamido benzoic acid structure appears to be a key pharmacophore for activity.

## Experimental Protocol: URAT-1 Inhibition Assay in HK-2 Cells

This protocol describes a cell-based assay to evaluate the inhibitory effect of compounds on URAT-1-mediated uric acid uptake in human kidney 2 (HK-2) cells.[\[14\]](#)[\[15\]](#)

Materials:

- HK-2 cells stably overexpressing URAT-1 (URAT-1-HK-2) and wild-type HK-2 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Uric acid solution
- Test compounds dissolved in DMSO

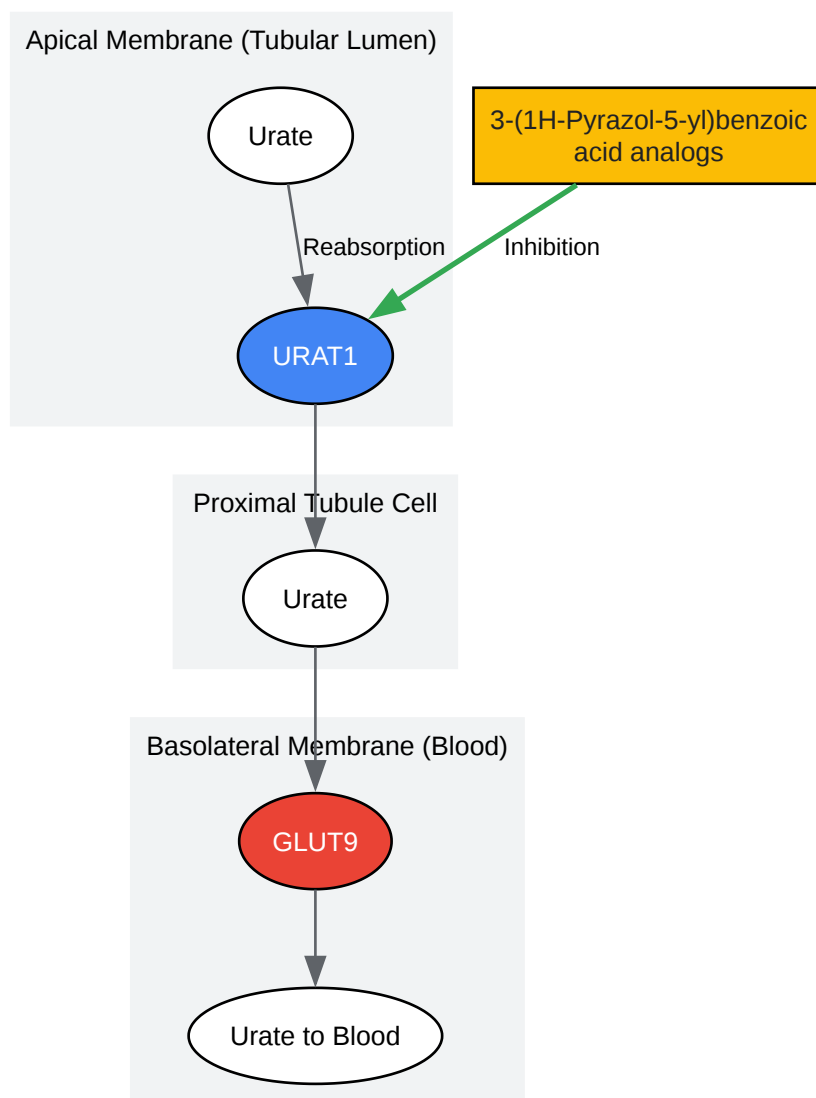
- 24-well plates
- Fluorescence-based uric acid assay kit

Procedure:

- Cell Seeding:
  - Seed URAT-1-HK-2 and wild-type HK-2 cells in 24-well plates at a density of approximately  $2.5 \times 10^5$  cells per well.
  - Allow cells to adhere and grow to about 80% confluency.
- Compound Treatment:
  - Pre-treat the URAT-1-HK-2 cells with various concentrations of the test compounds for 30 minutes.
- Uric Acid Uptake:
  - Incubate both URAT-1-HK-2 and wild-type HK-2 cells with a uric acid-containing buffer (e.g., 750  $\mu$ M uric acid) for 30 minutes to allow for uptake.
- Cell Lysis and Analysis:
  - Wash the cells with cold PBS and lyse them.
  - Measure the intracellular uric acid concentration using a fluorometric assay kit according to the manufacturer's instructions.
  - Normalize the uric acid levels to the total protein concentration in each well.
- Data Analysis:
  - Subtract the uric acid uptake in wild-type HK-2 cells (basal uptake) from the uptake in URAT-1-HK-2 cells to determine URAT-1 specific uptake.

- Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> values.

## URAT-1 Signaling Pathway in Renal Urate Reabsorption



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Caption: Renal urate reabsorption via URAT-1 and GLUT9.

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